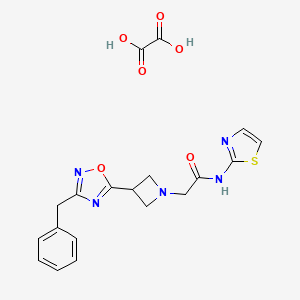

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate

Description

BenchChem offers high-quality 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S.C2H2O4/c23-15(20-17-18-6-7-25-17)11-22-9-13(10-22)16-19-14(21-24-16)8-12-4-2-1-3-5-12;3-1(4)2(5)6/h1-7,13H,8-11H2,(H,18,20,23);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILYEDMLBFTXCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NC2=NC=CS2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate is a derivative of oxadiazole and thiazole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound is characterized by the presence of an azetidine ring, an oxadiazole moiety, and a thiazole group. The structural formula can be represented as follows:

Where denote the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and thiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 12.5 | Bernard et al. 2014 |

| A549 | 8.0 | Kakkar et al. 2018 |

| PC3 | 15.0 | Giordano et al. 2019 |

Antimicrobial Activity

The antimicrobial potential of similar oxadiazole derivatives has also been documented. In vitro studies have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for certain derivatives indicate moderate antibacterial effects .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | Sattar et al. 2020 |

| Escherichia coli | 64 | Zhang et al. 2018 |

The biological activity of the compound is largely attributed to its ability to inhibit specific enzymes or pathways involved in disease processes:

- Histone Deacetylase Inhibition : Some derivatives have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression profiles that favor apoptosis in cancer cells .

- Reactive Oxygen Species Generation : The compound may induce oxidative stress in cells, which can lead to cellular damage and apoptosis .

- Antimicrobial Mechanisms : The antimicrobial activity is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

A notable study explored the effects of a related compound on human cancer cell lines where it was found to significantly reduce cell viability in a dose-dependent manner. The study highlighted the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Molecular Formula and Characteristics

- Molecular Formula : C20H22N6O6S2

- Molecular Weight : 506.56 g/mol

- CAS Number : 1396870-67-9

Structural Features

The compound features a unique combination of oxadiazole and thiazole rings, which are known for their bioactive properties. The presence of these heterocycles enhances the compound's lipophilicity, facilitating cellular absorption and biological activity.

Anticancer Activity

Recent studies indicate that derivatives of oxadiazole, including the target compound, exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation. Specifically, it targets thymidylate synthase, an enzyme crucial for DNA synthesis, demonstrating IC50 values ranging from 0.47 to 1.4 µM against various cancer cell lines .

Case Study: In Vitro Studies

A series of experiments have shown that the compound effectively induces apoptosis in cancer cells. In vitro assays revealed that it significantly reduces cell viability in multiple cancer types compared to standard chemotherapeutics .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity against a range of pathogens:

- Spectrum of Activity : It has been tested against Gram-positive and Gram-negative bacteria as well as fungi. The dual action against both types of microorganisms makes it a promising candidate for developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy

In a recent study, the compound demonstrated potent inhibitory effects on bacterial strains with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics . This suggests its potential use in treating resistant infections.

Synthetic Routes

The synthesis of 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate involves multi-step reactions starting from readily available precursors. Various methods have been reported for synthesizing related oxadiazole compounds, focusing on optimizing yield and purity .

Structure-Activity Relationship (SAR)

Research into the SAR of this class of compounds has provided insights into how modifications can enhance biological activity:

- Substituent Variations : Altering the substituents on the thiazole or azetidine rings can lead to improved potency against cancer and microbial targets.

- Optimization Strategies : Studies have indicated that specific substitutions can enhance binding affinity to target enzymes, leading to greater efficacy .

Chemical Reactions Analysis

Azetidine Ring Formation

The azetidine (4-membered nitrogen ring) is constructed via intramolecular cyclization:

-

Step 1 : A β-amino alcohol derivative undergoes tosylation.

-

Step 2 : Base-mediated cyclization forms the azetidine ring .

Example :

| Intermediate | Reagent | Product |

|---|---|---|

| β-Amino alcohol | Tosyl chloride, EtN | Tosylated intermediate |

| Tosylated intermediate | NaH, THF, 0°C → RT | Azetidine |

Amide Coupling

The acetamide linker connects the azetidine and thiazole moieties. This is achieved via:

-

Step 1 : Activation of the carboxylic acid (e.g., azetidine-1-yl-acetic acid) using HATU or EDCl.

-

Step 2 : Reaction with 2-aminothiazole in the presence of a base like DIPEA .

Reaction Scheme :

Key Data :

Oxalate Salt Formation

The free base is converted to the oxalate salt to enhance solubility and stability:

-

Step : The tertiary amine in the azetidine reacts with oxalic acid in a polar solvent (e.g., ethanol) .

Conditions :

| Parameter | Value |

|---|---|

| Molar ratio (base:oxalic acid) | 1:1 |

| Solvent | Ethanol |

| Temperature | RT |

| Isolation | Precipitation or crystallization |

Oxadiazole Ring

-

Electrophilic Substitution : The oxadiazole’s electron-deficient nature allows for limited substitution. Halogenation occurs under harsh conditions (e.g., Cl, FeCl) .

-

Reduction : Catalytic hydrogenation (H, Pd/C) cleaves the oxadiazole to form diamides .

Thiazole Ring

-

Nucleophilic Substitution : The 2-position of thiazole undergoes substitution with amines or alkoxides.

-

Metal-Catalyzed Coupling : Suzuki-Miyaura coupling at the 5-position (if halogenated) .

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis : The oxadiazole ring hydrolyzes in concentrated HCl (reflux) to yield benzylurea derivatives.

-

Basic Conditions : The acetamide bond may cleave under prolonged exposure to NaOH (aq.) .

Structural Confirmation Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.